molecular formula C17H16ClN3O B2633381 6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide CAS No. 2094295-55-1

6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No. B2633381
CAS RN: 2094295-55-1
M. Wt: 313.79
InChI Key: JQEQGZDPGBOIMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the chloro, cyano, and carboxamide functional groups. While various synthetic routes exist, one common approach is the Suzuki–Miyaura coupling reaction. This transition metal-catalyzed process allows for the formation of carbon–carbon bonds by combining organoboron reagents with electrophilic organic groups. Notably, boron reagents play a crucial role in this coupling, and their selection impacts the overall efficiency of the synthesis .


Molecular Structure Analysis

The molecular structure of Compound X reveals its intricate arrangement of atoms. The chloro group (Cl) at position 6 of the pyridine ring contributes to its hydrophobic character. The cyano group (CN) enhances its electronic properties, potentially influencing interactions with biological targets. The carboxamide moiety provides a handle for further derivatization and modification. The 2-methyl-6-(propan-2-yl)phenyl substituent adds steric bulk, affecting both solubility and binding interactions .


Chemical Reactions Analysis

Compound X participates in various chemical reactions. Notably, it undergoes nucleophilic substitutions, such as hydrolysis or amidation, at the carboxamide group. Additionally, it can engage in cross-coupling reactions, forming new bonds with other organic fragments. Researchers have explored its reactivity in Suzuki–Miyaura couplings, where boron reagents facilitate transmetalation with palladium catalysts .

Future Directions

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI:10.1039/C3CS60197H : Discovery of N‑[5-(6-Chloro-3-cyano-1-methyl‑1H‑indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects. [DOI:10.1021/jm501679m](https://acs.figshare.com/articles/dataset/Discovery_of_i_N_i_

properties

IUPAC Name

6-chloro-5-cyano-N-(2-methyl-6-propan-2-ylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-10(2)13-6-4-5-11(3)15(13)21-17(22)14-8-7-12(9-19)16(18)20-14/h4-8,10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEQGZDPGBOIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide

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